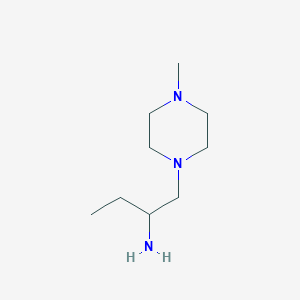
1-(4-メチルピペラジン-1-イルメチル)プロピルアミン
説明
1-(4-Methyl-piperazin-1-ylmethyl)-propylamine, or 4-MPMPA, is an organic compound with a wide range of applications in the scientific and medical fields. It is a derivative of piperazine, and is a colorless, water-soluble, crystalline solid. 4-MPMPA has been used in a variety of research studies, including as a tool to study enzyme inhibitors, as well as for its potential therapeutic applications.
科学的研究の応用
医薬品研究における抗うつ剤の可能性
“1-(4-メチルピペラジン-1-イルメチル)プロピルアミン”の構造は、特に抗うつ剤として、医薬品研究における潜在的な使用を暗示しています。 類似の構造を持つ化合物は、げっ歯類の行動モデルにおける薬理学的効果について研究されており、精神疾患の新しい治療薬の開発における潜在的な応用を示唆しています .
フラン誘導体の有機合成前駆体
この化合物は、有機合成における前駆体として役立ちます。 例えば、フラン-2-カルボン酸 [3-(4-メチルピペラジン-1-イル)プロピル]アミドを調製するために使用できます。これは、フラン-2-カルボニルクロリドと反応させることで合成されます . これは、さまざまな化学研究のための複雑な有機分子の作成におけるその有用性を示しています。
作用機序
Target of Action
The compound, 1-(4-Methyl-piperazin-1-ylmethyl)-propylamine, has been found to have inhibitory activity against Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) . These kinases play crucial roles in cell cycle regulation and energy metabolism, respectively.
Mode of Action
The compound interacts with these kinases, inhibiting their activity. This interaction disrupts the normal function of these kinases, leading to changes in the cell cycle and energy metabolism processes .
Biochemical Pathways
The inhibition of CDK4 disrupts the cell cycle, specifically the transition from the G1 phase to the S phase. This leads to cell cycle arrest, preventing the cell from proliferating .
Pharmacokinetics
Similar compounds have been found to cross the blood-brain barrier, suggesting that this compound may also have good bioavailability .
Result of Action
The result of the compound’s action is the induction of apoptosis in tumor cells. This is due to the disruption of the cell cycle and energy metabolism caused by the inhibition of CDK4 and ARK5 .
生化学分析
Biochemical Properties
1-(4-Methyl-piperazin-1-ylmethyl)-propylamine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5), where it acts as an inhibitor . This inhibition affects the phosphorylation state of target proteins, thereby modulating cell cycle progression and metabolic pathways. Additionally, 1-(4-Methyl-piperazin-1-ylmethyl)-propylamine has been shown to interact with serotonin type 3 receptors, acting as an antagonist and influencing neurotransmitter release .
Cellular Effects
The effects of 1-(4-Methyl-piperazin-1-ylmethyl)-propylamine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in tumor cells by inhibiting CDK4 and ARK5, leading to cell cycle arrest and programmed cell death . Furthermore, 1-(4-Methyl-piperazin-1-ylmethyl)-propylamine affects neurotransmitter release by antagonizing serotonin type 3 receptors, which can alter neuronal signaling and behavior .
Molecular Mechanism
The molecular mechanism of action of 1-(4-Methyl-piperazin-1-ylmethyl)-propylamine involves several key interactions at the molecular level. This compound binds to the active sites of CDK4 and ARK5, inhibiting their kinase activity and preventing the phosphorylation of downstream targets . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, 1-(4-Methyl-piperazin-1-ylmethyl)-propylamine acts as a serotonin type 3 receptor antagonist, binding to the receptor and blocking serotonin binding, which modulates neurotransmitter release and neuronal signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Methyl-piperazin-1-ylmethyl)-propylamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(4-Methyl-piperazin-1-ylmethyl)-propylamine remains stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of CDK4 and ARK5, leading to prolonged cell cycle arrest and apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 1-(4-Methyl-piperazin-1-ylmethyl)-propylamine vary with different dosages in animal models. At lower doses, the compound exhibits antidepressant-like effects by modulating serotonin type 3 receptors . At higher doses, it can induce toxicity and adverse effects, including behavioral changes and organ damage . The threshold effects observed in these studies highlight the importance of dosage optimization to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
1-(4-Methyl-piperazin-1-ylmethyl)-propylamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, leading to the formation of multiple metabolites . These metabolic transformations influence the compound’s activity and stability, affecting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of 1-(4-Methyl-piperazin-1-ylmethyl)-propylamine within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to penetrate the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it is distributed to various tissues, where it accumulates and interacts with target biomolecules, influencing their activity and function .
Subcellular Localization
The subcellular localization of 1-(4-Methyl-piperazin-1-ylmethyl)-propylamine plays a crucial role in its activity and function. The compound is directed to specific cellular compartments, including the nucleus and cytoplasm, where it interacts with target proteins and enzymes . Post-translational modifications, such as phosphorylation and acetylation, may also influence its localization and activity, further modulating its biochemical effects.
特性
IUPAC Name |
1-(4-methylpiperazin-1-yl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-3-9(10)8-12-6-4-11(2)5-7-12/h9H,3-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCYAZLIOUSHBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1CCN(CC1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424472 | |
| Record name | 1-(4-Methyl-piperazin-1-ylmethyl)-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84630-63-7 | |
| Record name | 1-(4-Methyl-piperazin-1-ylmethyl)-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



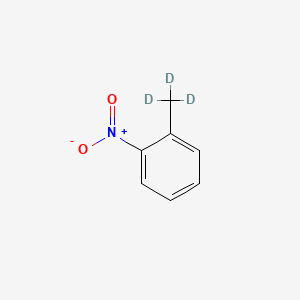
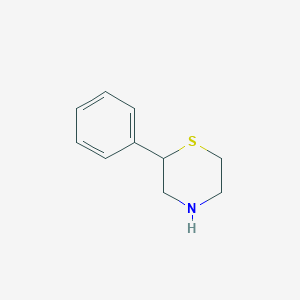
![PSS-Octakis[2-(Chlorodimethylsilyl)ethyl] substituted](/img/structure/B1623449.png)
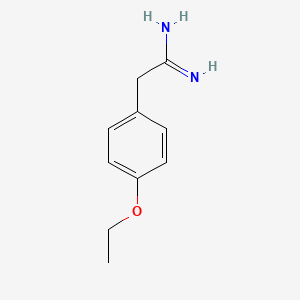

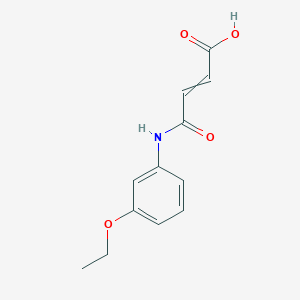
![N-[3-(2,6-dimethylmorpholin-4-yl)-3-oxo-propyl]-N-(3-morpholin-4-ylpropyl)pyrazine-2-carboxamide](/img/structure/B1623456.png)
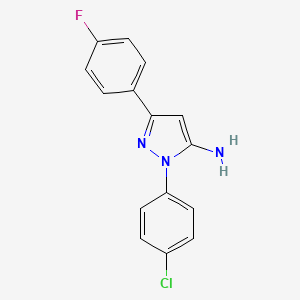
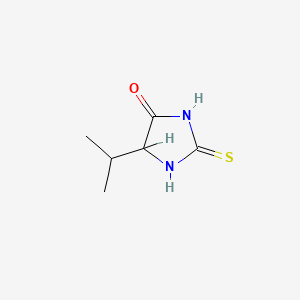

![Trimethyl-[3-[2-(3-trimethylsilyl-3H-inden-1-yl)ethyl]-1H-inden-1-yl]silane](/img/structure/B1623462.png)
![[(2,3-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3,5-dinitrobenzoate](/img/structure/B1623463.png)

